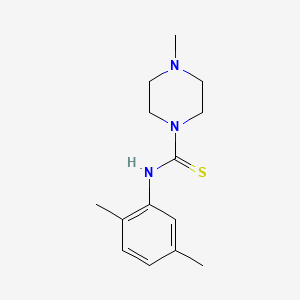
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea (CBMTU) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CBMTU is a thiourea derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are crucial for the proper functioning of cells, including cell division. By inhibiting tubulin polymerization, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. In addition to its anticancer properties, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been shown to have anti-inflammatory and antioxidant effects. N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea for lab experiments is its high purity and yield, which makes it ideal for use in various assays. Additionally, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to be stable under various conditions, which is crucial for maintaining the integrity of experiments. However, one limitation of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea is its potential toxicity, which needs to be carefully considered when using it in experiments.
Zukünftige Richtungen
There are several future directions for N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea research. One area of interest is the development of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea analogs with improved anticancer properties and reduced toxicity. Additionally, further research is needed to understand the precise mechanism of action of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea and its effects on different types of cancer cells. Finally, the potential applications of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea in other areas, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea is a promising chemical compound with potential applications in scientific research, particularly in the field of cancer research. N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects and has been found to inhibit the growth of various cancer cell lines. Future research is needed to further understand the mechanism of action of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in other areas.
Synthesemethoden
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea can be synthesized using various methods, including the reaction of 4-chlorobenzyl isothiocyanate with 2-methoxybenzylamine. Another method involves the reaction of 4-chlorobenzylamine with 2-methoxybenzyl isothiocyanate. Both methods result in the formation of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to have potential applications in scientific research, particularly in the field of cancer research. N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in cancer treatment.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-20-15-5-3-2-4-13(15)11-19-16(21)18-10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVBHRNGWCUQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)


methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)

![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)
![5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)
![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)
